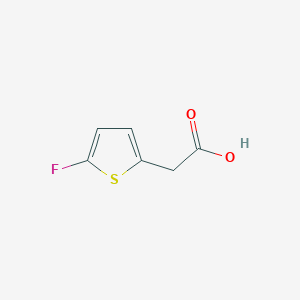![molecular formula C19H23BrN2O2 B2496500 2-(adamantan-1-yl)-N'-[(1Z)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide CAS No. 324764-43-4](/img/structure/B2496500.png)
2-(adamantan-1-yl)-N'-[(1Z)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of adamantane derivatives, including compounds similar to 2-(adamantan-1-yl)-N'-[(1Z)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide, involves the nucleophilic addition reactions where adamantane-based components are combined with various aldehydes and hydrazides. This process results in compounds that exhibit potential pharmacological activities due to their unique adamantane core and functional groups (Odyntsova, 2017).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray diffraction and spectroscopic methods, revealing asymmetrical charge distributions and hydrogen bonding that influence their crystalline structures and stability. Detailed structural analysis through DFT calculations and single crystal X-ray diffraction provides insights into the electronic properties and potential interaction sites for biological activities (Al-Wahaibi et al., 2020).
Chemical Reactions and Properties
Adamantane derivatives participate in various chemical reactions, highlighting their reactivity and potential for chemical modifications. The presence of functional groups like hydrazides allows for further chemical transformations, contributing to the versatility of these compounds in synthetic chemistry (Novakov et al., 2017).
Physical Properties Analysis
The physical properties, such as melting points and solubility, are determined by the adamantane core and the substituents attached to it. These properties influence the compound's behavior in biological systems and its potential as a drug candidate. The rigid structure of adamantane contributes to the stability and low toxicity of these compounds (Odyntsova, 2017).
Chemical Properties Analysis
The chemical properties, including reactivity with electrophiles and nucleophiles, are crucial for understanding the compound's potential interactions and mechanisms of action. Studies on adamantane derivatives reveal their capacity to undergo various chemical transformations, enabling the synthesis of a wide range of bioactive molecules (Butler & Scott, 1968).
科学的研究の応用
Pharmacological Profile of Adamantane Derivatives
Adamantane and its derivatives have been extensively studied for their pharmacological applications, particularly in treating neurodegenerative diseases. Compounds like amantadine and memantine, which share structural similarities with 2-(adamantan-1-yl)-N'-[(1Z)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide, are already in use for dementia, Alzheimer's, and Parkinson's diseases. Research suggests that the pharmacological potential of adamantane derivatives extends beyond these applications, offering promising directions for future studies in biochemistry, pharmacology, and medicinal chemistry, as well as for the pharmaceutical industry. The unique adamantane-based scaffold contributes significantly to the bioactivity of these compounds, emphasizing the importance of structural motifs in drug design and development (Dembitsky, Gloriozova, & Poroikov, 2020).
DNA Binding and Antiviral Applications
The binding affinity of certain adamantane derivatives to DNA structures, as seen in Hoechst 33258 and its analogues, highlights another significant area of application. These compounds bind to the minor groove of DNA, showing specificity for AT-rich sequences. This property is exploited in fluorescence microscopy and flow cytometry for DNA staining, contributing to advancements in cell biology and genetics. Moreover, adamantane derivatives' role as radioprotectors and topoisomerase inhibitors opens avenues for developing novel therapeutics targeting DNA interactions, which can be crucial for cancer treatment and research into genetic diseases (Issar & Kakkar, 2013).
Synthesis and Chemical Properties for Drug Development
The synthesis and exploration of adamantylated nucleic bases underscore the compound's versatility in creating highly effective and selective drugs. Although initial studies focused on derivatives containing unsubstituted adamantane, recent advancements have expanded the scope to include a variety of substitutions, enhancing biological activity and selectivity. This research direction holds promise for developing new treatments, particularly by exploiting adamantane's ability to interact with biological molecules in specific ways (Shokova & Kovalev, 2013).
作用機序
将来の方向性
特性
IUPAC Name |
2-(1-adamantyl)-N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O2/c20-16-1-2-17(23)15(6-16)11-21-22-18(24)10-19-7-12-3-13(8-19)5-14(4-12)9-19/h1-2,6,11-14,23H,3-5,7-10H2,(H,22,24)/b21-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLRMCSSSLFNOB-NHDPSOOVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NN=CC4=C(C=CC(=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)N/N=C\C4=C(C=CC(=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(adamantan-1-yl)-N'-[(1Z)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2496418.png)
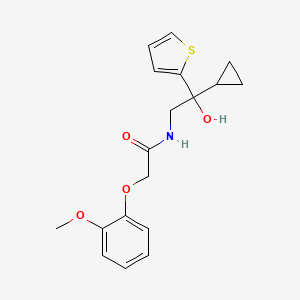
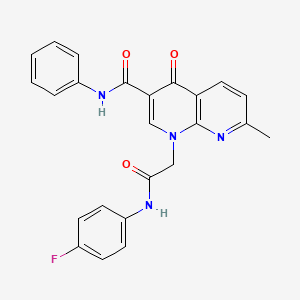
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2496422.png)
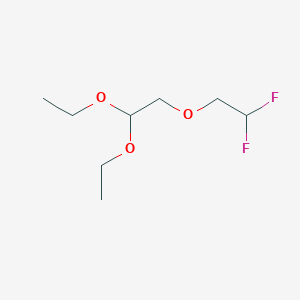

![(E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2496427.png)
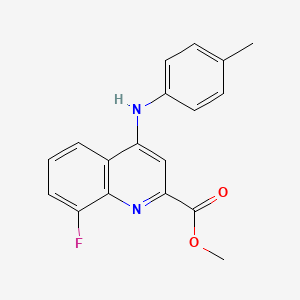
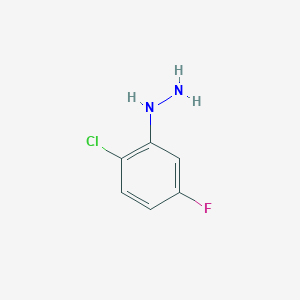
![(1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2496433.png)
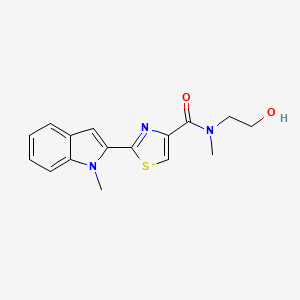
![N-(4-fluorophenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2496436.png)
